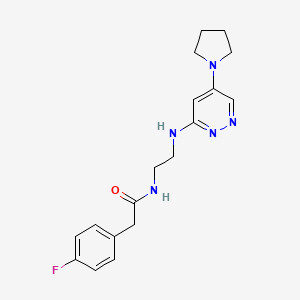

2-(4-fluorophenyl)-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O/c19-15-5-3-14(4-6-15)11-18(25)21-8-7-20-17-12-16(13-22-23-17)24-9-1-2-10-24/h3-6,12-13H,1-2,7-11H2,(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATCMXBBHXFBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 263.31 g/mol. The structure includes a pyridazine ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological profile.

Anticancer Activity

Recent studies indicate that derivatives of pyridazine, including compounds similar to This compound , exhibit significant anticancer properties. For instance, a study demonstrated that certain pyridazinone derivatives induced apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle . The compound's ability to inhibit key signaling pathways involved in tumor progression suggests its potential as an anticancer agent.

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Research has shown that related pyridazine derivatives possess antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different bacterial strains . The incorporation of the pyrrolidine moiety may enhance the compound's interaction with bacterial targets.

Cytotoxicity

Cytotoxicity assays have been conducted using various cell lines to evaluate the safety profile of the compound. A study reported that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index . The IC50 values for these compounds varied significantly, suggesting that structural modifications can influence their cytotoxic potential.

The proposed mechanisms by which This compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission in the nervous system .

- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been observed in studies involving related compounds .

- Antimicrobial Mechanisms : The interaction with bacterial cell membranes and interference with DNA replication have been suggested as mechanisms for the antimicrobial activity of related derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of pyridazine derivatives:

- Case Study 1 : A derivative similar to the compound was evaluated in vitro against breast cancer cell lines, showing significant growth inhibition at concentrations as low as 10 µM.

- Case Study 2 : Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing MIC values below 50 µM, indicating strong antibacterial activity.

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | |

| Molecular Weight | 263.31 g/mol |

| Anticancer IC50 | Varies; effective at low micromolar concentrations |

| Antibacterial MIC | Ranges from 4.69 to 156.47 µM |

| Cytotoxicity | Selective towards cancer cells |

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives containing pyrrolidine and pyridazine moieties. For instance, compounds similar to 2-(4-fluorophenyl)-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)acetamide have shown significant potency against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. These compounds demonstrated minimum inhibitory concentrations (MICs) that are lower than those of standard antibiotics such as vancomycin .

Antiviral Potential

The structural framework of this compound suggests potential antiviral applications, particularly against β-coronaviruses. Research indicates that modifications to similar amide structures can enhance binding affinity to viral targets, potentially leading to the development of effective antiviral therapies .

Neuropharmacology

Compounds with similar scaffolds have been investigated for their effects on neurological disorders. The incorporation of fluorinated phenyl groups has been associated with improved metabolic stability and bioavailability, which are critical for developing treatments for conditions such as depression and anxiety .

Case Study 1: Antibacterial Efficacy

A study published in MDPI demonstrated that a series of pyrrole-based compounds exhibited remarkable antibacterial activity against various strains, including MRSA. The study emphasized the importance of structural modifications, such as the introduction of fluorine atoms, which significantly enhanced the compounds' efficacy .

| Compound | MIC against MRSA (µg/mL) | Comparison with Vancomycin |

|---|---|---|

| Compound A | 0.125 | Better |

| Compound B | 0.255 | Comparable |

Case Study 2: Antiviral Activity

Research focusing on the antiviral properties of similar compounds revealed that modifications to the amide group can lead to significant improvements in potency against coronaviruses. The incorporation of nitrogen heterocycles was found to facilitate better interaction with viral proteins, enhancing antiviral activity .

| Compound | Potency (IC50 µM) | Target Virus |

|---|---|---|

| Compound C | 0.5 | β-coronavirus |

| Compound D | 1.0 | β-coronavirus |

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table highlights structural differences and similarities between the target compound and its analogs:

*Calculated based on structural analysis.

Pharmacological Activity Trends

- Antineoplastic Potential: The pyridazine-thiadiazole hybrid in demonstrates potent antineoplastic activity, likely due to its trifluoromethoxy group enhancing lipophilicity and target binding . The target compound’s pyrrolidine substituent may similarly modulate kinase or protease interactions, though specific targets remain unverified.

- Metabolic Targets: CB-839’s glutaminase inhibition is attributed to its thiadiazole and pyridazine motifs, which chelate metal ions in enzymatic active sites .

- Analgesic Activity : Pyrazole-thiazole hybrids () show moderate analgesic effects, linked to COX inhibition or opioid receptor modulation . The target compound’s pyridazine core may favor different receptor interactions, possibly reducing cyclooxygenase affinity.

- Insecticidal Activity : Chlorophenyl-pyrazole derivatives () target GABA receptors in insects . The target compound’s fluorophenyl group may reduce cross-reactivity with mammalian targets, improving therapeutic safety.

Physicochemical Properties

- Lipophilicity : ’s analog (logP = 2.74) suggests moderate membrane permeability for fluorophenyl-acetamide compounds . The target compound’s pyrrolidine group (basic pKa ~11) may increase solubility at physiological pH, balancing its logP (~2.5–3.0).

- Synthetic Feasibility : LC/MS methods from (e.g., Waters C18 columns with ammonium acetate gradients) are applicable for purity analysis of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.